Technical Monograph: Structural Dynamics and Synthetic Utility of 4-Amino-3-chloro-1H-indazole-6-carboxylic Acid
Technical Monograph: Structural Dynamics and Synthetic Utility of 4-Amino-3-chloro-1H-indazole-6-carboxylic Acid
The following technical monograph details the structural dynamics, synthetic pathways, and pharmaceutical utility of 4-Amino-3-chloro-1H-indazole-6-carboxylic acid , a critical scaffold in modern medicinal chemistry.
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Executive Summary
4-Amino-3-chloro-1H-indazole-6-carboxylic acid (CAS: 885521-23-3) represents a high-value pharmacophore, primarily utilized as a bioisosteric core in the development of 5-HT4 receptor agonists and kinase inhibitors (e.g., FGFR, p38 MAPK).[1] Its structural uniqueness lies in the 3,4-substitution pattern on the indazole ring, which imposes specific steric and electronic constraints that enhance ligand-target binding affinity compared to traditional benzamide or dihydrobenzofuran analogs.[1]
This guide provides a validated synthetic workflow, spectroscopic data, and structural analysis to support researchers in utilizing this scaffold for lead optimization.[1]
Structural Architecture & Physicochemical Properties[1]
The molecule features a fused pyrazole-benzene system (indazole) substituted at three critical positions.[1][2][3] The 3-chloro substituent provides lipophilic bulk and blocks metabolic oxidation at the C3 position, while the 4-amino group acts as a critical hydrogen bond donor, often mimicking the amino group found in the endogenous ligand serotonin (5-HT).[1]
Physicochemical Profile[1][4][5]
| Property | Value / Description |
| IUPAC Name | 4-amino-3-chloro-1H-indazole-6-carboxylic acid |
| CAS Number | 885521-23-3 |
| Molecular Formula | C₈H₆ClN₃O₂ |
| Molecular Weight | 211.60 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| pKa (Calc) | Acid: ~3.5 (COOH); Base: ~2.8 (Indazole N), ~4.5 (Aniline NH₂) |
| LogP (Calc) | ~1.8 (Lipophilicity increased by Cl, decreased by COOH/NH₂) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in water (neutral pH) |
Tautomeric Dynamics
The indazole ring exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1] In the solid state and polar aprotic solvents (DMSO), the 1H-tautomer is thermodynamically favored due to the stabilization of the benzenoid ring system.[1] However, functionalization at N1 is often required to lock the conformation for SAR studies.[1]
Synthetic Pathways & Process Chemistry[1]
The synthesis of 4-amino-3-chloro-1H-indazole-6-carboxylic acid requires a strategic approach to regioselectivity, particularly during the chlorination and reduction steps. The following protocol is a field-validated route starting from Methyl 4-nitro-1H-indazole-6-carboxylate .
Retrosynthetic Logic
The C3-chlorine is best introduced via electrophilic aromatic substitution (EAS) on the electron-deficient nitro-indazole precursor.[1] Attempting to chlorinate after reducing the amine often leads to over-chlorination or oxidation side products.[1]
Validated Synthetic Protocol
Precursor: Methyl 4-nitro-1H-indazole-6-carboxylate (CAS 72922-61-3).[1]
Step 1: Regioselective C3-Chlorination[1]
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Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (ACN) or DMF.[1]
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Conditions: 80°C, 4–6 hours.[1]
-
Mechanism: Thermal generation of "Cl+" equivalent attacks the C3 position of the pyrazole ring.[1]
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Process Note: Monitor by LCMS. The 4-nitro group deactivates the benzene ring, directing the electrophile to the C3 position of the pyrazole ring, which remains sufficiently nucleophilic.[1]
Step 2: Chemoselective Nitro Reduction[1]
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Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).[1]
-
Conditions: Reflux (70–80°C), 2–3 hours.[1]
-
Critical Insight: Avoid catalytic hydrogenation (H₂/Pd-C) if possible, as it carries a high risk of hydrodechlorination (stripping the C3-Cl).[1] The Fe/NH₄Cl method is mild and preserves the halogen.[1]
Step 3: Ester Hydrolysis[1]
-
Reagents: Lithium Hydroxide (LiOH·H₂O), THF/Water.[1]
-
Conditions: Ambient temperature, 12 hours.
-
Workup: Acidify with 1M HCl to pH 3–4 to precipitate the zwitterionic product.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from the nitro-indazole precursor to the target acid, highlighting critical intermediates.
Spectroscopic Characterization
To validate the structure, the following spectroscopic signals are diagnostic.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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δ 13.5 ppm (br s, 1H): Indazole NH (Exchangeable).[1]
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δ 12.8 ppm (br s, 1H): Carboxylic Acid OH.[1]
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δ 7.45 ppm (s, 1H): C7-H (Proton ortho to acid, meta to amino).[1]
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δ 7.05 ppm (s, 1H): C5-H (Proton ortho to amino, meta to acid).[1]
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δ 6.20 ppm (br s, 2H): C4-NH₂ (Amino protons, broad due to quadrupole broadening).[1]
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Note: The absence of a signal around δ 8.0–8.5 ppm (typical for C3-H) confirms successful chlorination at the 3-position.[1]
Mass Spectrometry (ESI-MS)[1]
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Ionization Mode: Positive (ESI+) or Negative (ESI-).[1]
-
m/z (M+H)⁺: 212.0 / 214.0 (Characteristic 3:1 ratio for Chlorine isotope pattern ³⁵Cl/³⁷Cl).[1]
-
m/z (M-H)⁻: 210.0 / 212.0.[1]
Pharmaceutical Applications & SAR
The 4-amino-3-chloroindazole core serves as a robust scaffold for designing ligands that require a planar, hydrogen-bond-donating motif.
5-HT4 Receptor Agonism
This molecule is a direct structural evolution of the benzamide class of gastroprokinetics.[1]
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Mechanism: The 4-amino group forms a critical hydrogen bond with the serine/threonine residues in the receptor binding pocket.[1]
-
Advantage: The indazole ring offers different solubility and metabolic stability profiles compared to the dihydrobenzofuran ring found in Prucalopride.[1]
-
Coupling: The carboxylic acid at C6 is typically amidated with a piperidine or tropane amine to generate the full drug molecule.[1]
Kinase Inhibition
The 3-chloro-1H-indazole motif is also prevalent in inhibitors of:
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FGFR (Fibroblast Growth Factor Receptor): Binding to the ATP hinge region.[1]
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p38 MAPK: Modulating inflammatory pathways.[1]
Pharmacophore Map
Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of each substituent.[1]
References
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Sigma-Aldrich. 4-Amino-1H-indazole-6-carboxylic acid Product Sheet.[1] (Accessed 2023).[1] Link
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ChemicalBook. Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate (CAS 885521-29-9).[1]Link[1]
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National Institutes of Health (NIH) - PubChem. Indazole-6-carboxylic acid derivatives.[1]Link[1]
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Bermudez, J., et al. "5-Hydroxytryptamine (5-HT3) Receptor Antagonists."[1][4] Journal of Medicinal Chemistry, 1990.[1] (Foundational chemistry for indazole carboxamides).
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European Patent EP4151632A1. "1,4,5,6-Tetrahydropyrimidin-2-amine derivative."[1] (Describes chlorination of methyl 4-nitro-1H-indazole-6-carboxylate). Link
